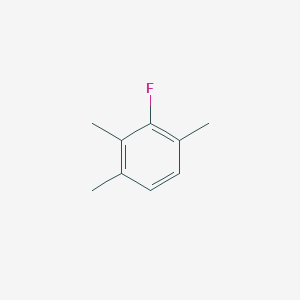

2-Fluoro-1,3,4-trimethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3,4-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMMYOTXMKNHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577452 | |

| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26630-72-8 | |

| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 1,3,4 Trimethylbenzene and Analogues

Direct Fluorination Approaches

Direct fluorination involves the reaction of an aromatic compound with a fluorine source, leading to the substitution of a hydrogen atom with a fluorine atom. This approach can be further divided into electrophilic and nucleophilic fluorination pathways.

Electrophilic Fluorination

Electrophilic fluorination is a prominent method for the direct introduction of fluorine onto an aromatic ring. juniperpublishers.com This process utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). numberanalytics.com The development of N-F reagents has been a significant advancement in this field, offering safer and more selective alternatives to historically used agents like elemental fluorine. juniperpublishers.comwikipedia.org

Elemental fluorine (F₂) is a powerful and highly reactive fluorinating agent. juniperpublishers.comresearchgate.net Its high reactivity, however, can lead to a lack of selectivity and potentially explosive reactions, which necessitates carefully controlled conditions, such as low temperatures and the use of inert solvents. google.comyoutube.com For the synthesis of fluoroaromatics, the direct reaction of an aromatic compound with F₂ often results in a mixture of products and can be difficult to control. jmu.edu To mitigate these challenges, catalysts are often employed to enhance the selectivity of the reaction. The reaction of p-xylene (B151628) with elemental fluorine in methanol (B129727) can lead to the formation of 2-fluoro derivatives, among other products. researchgate.net The solvent choice can significantly influence the product distribution, with methanol favoring the formation of the desired 2-fluoro product. researchgate.net

Table 1: Direct Fluorination with Elemental Fluorine

| Substrate | Reagent | Conditions | Products | Source |

|---|

N-fluoro reagents have become indispensable in modern organic synthesis for the introduction of fluorine. nih.govresearchgate.net These reagents are generally more stable, easier to handle, and offer greater selectivity compared to elemental fluorine. wikipedia.orgrsc.org Among the most widely used N-fluoro reagents is Selectfluor™ F-TEDA-BF₄, a dicationic salt derived from DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgref.ac.uk Selectfluor is a versatile electrophilic fluorinating agent capable of fluorinating a wide range of organic compounds, including electron-rich aromatic systems. numberanalytics.comwikipedia.org The fluorination of 1,2,4-trimethylbenzene (B165218) (pseudocumene) with Selectfluor would be expected to yield 2-fluoro-1,3,4-trimethylbenzene as one of the potential products, with the regioselectivity influenced by the directing effects of the methyl groups. Other N-fluoro reagents like N-fluorobenzenesulfonimide (NFSI) are also effective for the fluorination of aromatic compounds. researchgate.netrsc.org

Table 2: Electrophilic Fluorination with N-Fluoro Reagents

| Substrate | Reagent | Catalyst/Conditions | Product | Source |

|---|---|---|---|---|

| Electron-rich aromatics | Selectfluor™ F-TEDA-BF₄ | Mild conditions | Aryl fluorides | numberanalytics.comwikipedia.org |

| (Hetero)arenes | N-Fluorobenzenesulfonimide (NFSI) | Pd-catalysis | ortho-Fluoroarenes | rsc.org |

Fluorobenzene (B45895) itself is considered to be of similar reactivity to benzene (B151609) in electrophilic aromatic substitution, being neither strongly activated nor deactivated. researchgate.net The fluorine atom exerts a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. researchgate.net The fluorination of benzene derivatives that are deactivated by electron-withdrawing groups presents a greater challenge for electrophilic fluorination. More powerful electrophilic fluorinating reagents or harsher reaction conditions may be required to achieve fluorination. nih.gov Lewis acids can be used to "activate" less reactive aromatic compounds towards halogenation. masterorganicchemistry.com

While the focus is on aromatic fluorination, it is noteworthy that electrophilic fluorination can also be directed to saturated sp³ centers. researchgate.net This type of reaction allows for the substitution of a hydrogen atom on a tertiary carbon with fluorine, a transformation that is typically difficult to achieve. researchgate.net This process can provide access to complex fluorinated molecules and has been demonstrated with elemental fluorine. researchgate.net Recent advancements have also enabled the direct β-C(sp³)–H fluorination of free carboxylic acids. chemrxiv.org

Nucleophilic Fluorination

Nucleophilic Fluorination

Nucleophilic fluorination offers an alternative pathway to fluoroaromatics. This approach typically involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source. A common and historically significant method for introducing fluorine into an aromatic ring via a nucleophilic pathway is the Balz-Schiemann reaction. wikipedia.orgnumberanalytics.com This reaction proceeds through the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnumberanalytics.com The process begins with the diazotization of a primary aromatic amine, in this case, 2,3,4-trimethylaniline, to form the corresponding diazonium salt. This is followed by the introduction of a tetrafluoroborate anion (BF₄⁻), often from fluoroboric acid (HBF₄), to precipitate the aryl diazonium tetrafluoroborate. wikipedia.orgthieme-connect.de The isolated salt is then heated, leading to the loss of nitrogen gas and boron trifluoride (BF₃), and the formation of the desired aryl fluoride. wikipedia.orgnumberanalytics.com While the Balz-Schiemann reaction is a reliable method, it can be limited by the need to handle potentially unstable diazonium salts. researchgate.net

The Sandmeyer reaction is a related transformation that also utilizes diazonium salts but typically employs copper(I) halides to introduce chlorine or bromine. wikipedia.orglscollege.ac.in The classic Sandmeyer reaction is not used for fluorination; however, the term "Sandmeyer-type" is sometimes used more broadly to encompass various transformations of diazonium salts. wikipedia.orgnih.gov

Table 3: Nucleophilic Aromatic Fluorination

| Reaction Name | Starting Material | Key Reagents | Intermediate | Product | Source |

|---|

Copper-Catalyzed Methods

Copper-catalyzed reactions represent a practical and increasingly popular approach for the formation of carbon-fluorine (C-F) bonds. These methods often provide a more economical alternative to those catalyzed by palladium. A notable strategy involves the copper-catalyzed fluorination of arylboronic acids. Research has demonstrated the efficacy of a copper/1,10-phenanthroline catalyst system in the fluorination of a variety of arylboronic acids, including those bearing electron-donating substituents. This approach is applicable to the synthesis of this compound starting from its corresponding boronic acid precursor.

A significant application of copper catalysis is in the rapid synthesis of radiolabeled compounds for Positron Emission Tomography (PET). Copper-mediated radiofluorination of (mesityl)(aryl)iodonium salts has been developed to efficiently produce ¹⁸F-labeled aryl fluorides. This technique is relevant for creating radiolabeled versions of this compound analogues. Furthermore, advancements have been made in developing novel copper-based catalysts that can effectively facilitate the fluorination of aryl halides and triflates, offering a direct synthetic route from readily available starting materials.

| Catalyst System | Substrate | Product | Key Feature |

| Copper/1,10-phenanthroline | Arylboronic Acids | Aryl Fluorides | Effective for substrates with electron-donating groups |

| Copper(II) triflate | (Mesityl)(aryl)iodonium salts | ¹⁸F-Aryl Fluorides | Rapid radiofluorination for PET |

| Novel Copper-based catalyst | Aryl Halides/Triflates | Aryl Fluorides | Direct synthesis from common precursors |

Bismuth(V)-Mediated C-F Bond Formation

The use of bismuth(V) reagents has emerged as a viable method for the fluorination of organometallic compounds like arylboronic acids. These reactions operate through a mechanism distinct from transition metal catalysis, typically involving reductive elimination from a hypervalent bismuth intermediate.

A key advancement in this area is the application of L₂Bi(V)F₃ reagents for the fluorination of arylboronic esters. This method has proven effective for a range of substrates, including those that are sterically hindered, making it suitable for the synthesis of this compound. The reactions are characterized by mild conditions and often result in high yields. The synthesis and reactivity of various arylbismuth(V) compounds have been investigated, laying the groundwork for new and more efficient fluorination reactions. The nature of the ligands attached to the bismuth center plays a crucial role in determining the reactivity and selectivity of the fluorination process.

Alternative and Specialized Synthetic Routes

In addition to the more common catalytic methods, several alternative and specialized synthetic pathways have been developed for producing fluorinated benzene derivatives.

Continuous flow chemistry presents numerous advantages over traditional batch processing, such as enhanced safety, scalability, and precise process control. The development of continuous flow methods for synthesizing fluorinated aromatic compounds is an area of active investigation. For example, a continuous-flow adaptation of the Balz-Schiemann reaction, which converts diazonium salts to fluoro-aromatic compounds, has been reported. This methodology can be tailored for the synthesis of this compound.

The synthesis of radiotracers for PET imaging necessitates rapid and highly efficient methods for incorporating radionuclides like fluorine-18 (B77423). As noted earlier, copper-mediated radiofluorination of diaryliodonium salts is a valuable technique. Additionally, methods for the direct nucleophilic [¹⁸F]fluorination of electron-rich aromatic systems, which are typically challenging substrates, have been developed. These specialized techniques are essential for the production of PET tracers that are based on the this compound molecular framework.

While not a direct pathway to this compound, aminofluorination strategies are important for synthesizing fluorinated analogues that also contain amino groups. A common approach involves the ring-opening of aziridines with a fluoride source. For instance, the reaction of an N-activated aziridine (B145994) with a fluoride salt can produce a β-fluoroamine. This type of reaction is applicable to the synthesis of more complex fluorinated molecules that might incorporate the trimethylbenzene moiety.

Mesitylene (B46885) (1,3,5-trimethylbenzene) can be utilized as a starting material in a multi-step synthesis to produce this compound. A potential synthetic route involves the nitration of mesitylene to yield 2-nitro-1,3,5-trimethylbenzene. This would be followed by a reduction of the nitro group to an amine, and subsequently, a diazotization-fluorination reaction such as the Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom. However, this route would also require the introduction of a fourth methyl group, presenting a synthetic challenge.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 1,3,4 Trimethylbenzene Systems

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. chem8.orgbaranlab.orggoogle.com The rate and regioselectivity of these reactions are dictated by the electronic and steric effects of the substituents on the aromatic ring. baranlab.org In 2-fluoro-1,3,4-trimethylbenzene, the interplay between the electron-donating, activating methyl groups and the inductively withdrawing but resonance-donating, deactivating fluorine atom creates a nuanced reactivity profile. baranlab.orgresearchgate.net

Nitration and halogenation are classic examples of electrophilic aromatic substitution. chem8.orgnih.gov The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. chem8.org Halogenation, such as bromination or chlorination, often requires a Lewis acid catalyst to polarize the halogen-halogen bond and generate a sufficiently electrophilic species. chem8.org

While specific studies on the nitration and halogenation of this compound are not extensively detailed in the available literature, the pathways can be inferred from studies on analogous compounds. For instance, the nitration of 2-chloro-1,3,5-trimethylbenzene has been shown to proceed via the formation of nitrocyclohexadienyl cation intermediates. cdnsciencepub.com This suggests that the nitration of this compound would follow a similar mechanism, where the nitronium ion attacks the electron-rich aromatic ring.

The regiochemical outcome of these reactions is determined by the directing effects of the substituents. The fluorine atom is an ortho, para-director, while the three methyl groups are also ortho, para-directors. baranlab.org The positions open for substitution are C5 and C6. The directing effects of the substituents would favor substitution at these positions.

In this compound, the positions available for substitution are C5 and C6. The C5 position is para to the C2-fluoro group and ortho to the C4-methyl group. The C6 position is ortho to the C1-methyl group and meta to the C4-methyl group. The combined activating and directing effects of the substituents will determine the major product.

Studies on the nitration of fluorotoluenes provide insight into the regioselectivity. For example, the nitration of 2-fluorotoluene (B1218778) shows a high selectivity for the nitro group entering at the position para to the fluorine atom. rsc.org This preference can be attributed to the strong para-directing ability of the fluorine atom.

The following table summarizes the regioselectivity observed in the nitration of fluorotoluene isomers, which can be used to predict the outcome for this compound.

| Reactant | Product | Selectivity (%) |

| 2-Fluorotoluene | 2-Fluoro-5-nitrotoluene | 90 |

| 3-Fluorotoluene | 3-Fluoro-6-nitrotoluene | 67 |

| 3-Fluoro-4-nitrotoluene | 30 |

Data sourced from a study on the nitration of fluorotoluenes using solid acid catalysts. rsc.org

Based on this data, it is plausible that the nitration of this compound would favor substitution at the C5 position, which is para to the fluorine atom.

Oxidation Reactions

The oxidation of substituted benzenes can occur at the aromatic ring or at the alkyl side chains. The atmospheric oxidation of trimethylbenzenes, initiated by hydroxyl radicals, has been studied and shown to proceed via OH addition to the aromatic ring to form adducts. chemsynthesis.comkyoto-u.ac.jp These adducts can then react with molecular oxygen to form a variety of products, including phenolic compounds and ring-opened species. kyoto-u.ac.jp

While specific studies on the oxidation of this compound are limited, the presence of the electron-withdrawing fluorine atom would likely influence the rate and mechanism of oxidation. The fluorine atom would decrease the electron density of the aromatic ring, potentially making it less susceptible to electrophilic attack by oxidizing agents. However, the methyl groups are susceptible to oxidation, which could lead to the formation of corresponding benzoic acid or benzaldehyde (B42025) derivatives under appropriate conditions.

Rearrangement Processes

Carbocation rearrangements, such as hydride and methyl shifts, are common in reactions involving carbocation intermediates, such as in some electrophilic aromatic substitution reactions and SN1 reactions. youtube.comyoutube.com These shifts occur to form a more stable carbocation. youtube.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-methyl shift. youtube.comyoutube.com

In the context of electrophilic aromatic substitution on this compound, the formation of a sigma complex (a resonance-stabilized carbocation) is a key step. baranlab.org While theoretically possible, significant rearrangement of the methyl groups on the benzene (B151609) ring during a typical electrophilic substitution is not a commonly reported phenomenon. The stability of the aromatic system and the specific nature of the intermediates in electrophilic aromatic substitution make such rearrangements less favorable compared to those seen in aliphatic systems. There is currently a lack of specific literature describing methyl group shifts in polysubstituted benzenes like this compound during electrophilic aromatic substitution.

Carbon-Fluorine Bond Transformations

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and transformation a significant challenge in organic chemistry. chem8.orgbaranlab.org However, various methods have been developed for the functionalization of C-F bonds, often employing transition metal complexes. chem8.orgkyoto-u.ac.jpnih.gov

The activation of C-F bonds can be achieved through several mechanisms, including oxidative addition to a low-valent metal center, σ-bond metathesis, and frustrated Lewis pair chemistry. chem8.org For aromatic C-F bonds, their activation is often more challenging than for aliphatic C-F bonds. chem8.org

Research has demonstrated the cleavage of C-F bonds in fluoroarenes using niobium(III) imido complexes and the catalytic hydrodefluorination of fluoroarenes. While this compound is not explicitly mentioned in these studies, the principles are applicable. The transformation of the C-F bond in this molecule could potentially be achieved using similar transition metal-based catalytic systems, leading to the formation of new C-C, C-H, or other carbon-heteroatom bonds.

The following table lists some general methods for carbon-fluorine bond activation:

| Method | Description |

| Transition Metal-Catalyzed Activation | Involves oxidative addition of the C-F bond to a metal center, followed by further reaction. |

| Main Group Element-Mediated Activation | Utilizes reactive main group elements or compounds to cleave the C-F bond. chem8.org |

| Photocatalysis | Employs light to initiate the C-F bond cleavage process. |

These approaches offer potential pathways for the chemical modification of this compound at the C-F bond, providing a route to novel fluorinated and defluorinated compounds.

Spectroscopic Characterization and Analytical Methodologies for 2 Fluoro 1,3,4 Trimethylbenzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of 2-Fluoro-1,3,4-trimethylbenzene, with ¹H, ¹⁹F, and ¹³C NMR each offering unique and complementary information about its structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen environments within the this compound molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. oregonstate.edu The reference standard for ¹H NMR is typically tetramethylsilane (B1202638) (TMS), which is set at 0 ppm. oregonstate.edudocbrown.info

In a typical ¹H NMR spectrum of a related compound, 1,2,4-trimethylbenzene (B165218), the aromatic protons appear as a complex multiplet, while the methyl protons give rise to distinct singlets. thieme-connect.de For this compound, the introduction of the highly electronegative fluorine atom is expected to influence the chemical shifts of the nearby aromatic and methyl protons, causing them to shift downfield (to a higher ppm value). compoundchem.com The integration of the signals in the spectrum provides a ratio of the number of protons in each unique environment. compoundchem.com Spin-spin coupling between adjacent, non-equivalent protons can lead to the splitting of signals into multiplets, following the n+1 rule. compoundchem.com

Table 1: Representative ¹H NMR Chemical Shifts for Trimethylbenzene Derivatives

| Compound | Proton Environment | Chemical Shift (δ, ppm) |

|---|---|---|

| 1,2,4-Trimethylbenzene | Aromatic Protons | ~7.0 |

| Methyl Protons | ~2.2-2.3 | |

| 1,3,5-Trimethylbenzene (Mesitylene) | Aromatic Protons | ~6.78 |

| Methyl Protons | ~2.26 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. compoundchem.com

Fluorine-19 (¹⁹F) NMR is a powerful technique for directly observing the fluorine atom in this compound. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.orghuji.ac.il A significant advantage of ¹⁹F NMR is its wide chemical shift range, which can span over 800 ppm, leading to excellent signal dispersion and reduced peak overlap. wikipedia.orgicpms.cz

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. alfa-chemistry.com Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift. alfa-chemistry.com In this compound, the chemical shift of the fluorine atom provides direct information about its substitution pattern on the benzene (B151609) ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (¹⁹F-¹H coupling) can provide valuable structural information. These coupling constants are often larger than ¹H-¹H coupling constants. huji.ac.il

Table 2: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| Ar-F (Aryl Fluorides) | +80 to +170 |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

Note: Chemical shifts are referenced to trichlorofluoromethane (B166822) (CFCl₃) at 0 ppm. Positive values indicate downfield shifts. ucsb.educolorado.edu

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. chemguide.co.uk Although the ¹³C isotope has a low natural abundance (about 1.1%), modern NMR techniques, such as proton-decoupling, allow for the acquisition of high-quality spectra. thieme-connect.dechemguide.co.uk

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. libretexts.org Electronegative atoms like fluorine cause a downfield shift for the directly attached carbon and, to a lesser extent, for adjacent carbons. libretexts.org The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons. thieme-connect.de For instance, in 1,2,4-trimethylbenzene, the different aromatic and methyl carbons are distinguishable in the ¹³C spectrum. thieme-connect.de The carbon atom directly bonded to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). magritek.com

Table 3: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Alkane (C-C) | 5 - 45 |

| Alkyl Halide (C-F) | 70 - 80 |

| Aromatic (C=C) | 110 - 160 |

| Carbonyl (C=O) | 160 - 220 |

Note: Chemical shifts are referenced to TMS at 0 ppm. wisc.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a "fingerprint" that is unique to the compound's structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. vscht.cz The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). vscht.cz

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to specific functional groups and bond vibrations. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. vscht.czdocbrown.info

C=C stretching vibrations: Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. docbrown.info

C-F stretching vibration: A strong absorption band corresponding to the C-F bond stretch is anticipated, typically in the range of 1400-1000 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. docbrown.info

Table 4: Characteristic IR Absorption Frequencies

| Bond | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1400 |

| C-F | Stretch | 1400 - 1000 |

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for the identification and structural elucidation of chemical compounds. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). For a compound like this compound, with a molecular formula of C₉H₁₁F, the exact monoisotopic mass is 138.0845 Da. nih.gov Different mass spectrometry techniques provide distinct types of information based on the ionization method and the mass analyzer used.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural identification and for matching against spectral libraries like the NIST Mass Spectrometry Data Center.

Another possible fragmentation for this compound could be the loss of a fluorine atom (F•, 19 Da) or the neutral loss of hydrogen fluoride (B91410) (HF, 20 Da), leading to ions at m/z 119 and m/z 118, respectively. The relative abundance of these fragments would depend on the stability of the resulting ions.

Table 1: Prominent Mass Peaks in the Electron Ionization Spectrum of the Analog Compound 1,2,4-Trimethylbenzene Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Inferred Ion/Fragment |

| 120 | 60.8 | [C₉H₁₂]⁺• (Molecular Ion) |

| 119 | 15.3 | [M-H]⁺ |

| 105 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 77 | 12.7 | [C₆H₅]⁺ (Phenyl Cation) |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy (typically within 5 ppm). This precision allows for the determination of an ion's elemental formula, a critical step in identifying unknown compounds or reaction products. nih.gov Unlike nominal mass spectrometry which provides integer masses, HRMS can differentiate between ions that have the same nominal mass but different elemental compositions (isobars).

In the context of this compound, HRMS would be an indispensable tool for identifying products from synthetic reactions, metabolism studies, or environmental degradation pathways. For example, if a reaction is expected to produce an oxidized product, C₉H₁₀O₂F, its theoretical exact mass (185.0614 Da) could be distinguished from an isomeric impurity like C₁₀H₁₃O₂ (181.0810 Da) or a nitrogen-containing byproduct C₈H₁₀N₂O₂F (199.0730 Da), which would be impossible with a standard low-resolution instrument.

Tandem mass spectrometry (MS/MS) on an HRMS platform further enhances identification capabilities. A specific product ion is selected, fragmented, and the exact masses of the resulting fragment ions are measured. This provides structural information and confirms the connectivity of atoms within the molecule. This approach has been successfully used to elucidate the complex structures of fluorinated polymers and to analyze the photo-oxidation products of related aromatic compounds like 1,3,5-trimethylbenzene.

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is a highly sensitive analytical technique for the real-time measurement of volatile organic compounds (VOCs) in the gas phase. nih.govnist.gov The ionization process is based on a chemical reaction rather than electron bombardment. Hydronium ions (H₃O⁺) are generated in an ion source and mixed with the sample gas in a drift tube reactor. researchgate.net VOCs with a proton affinity greater than that of water (691 kJ/mol) undergo a soft proton-transfer reaction:

H₃O⁺ + VOC → [VOC+H]⁺ + H₂O

This "soft" ionization method typically does not cause fragmentation, meaning the primary ion detected corresponds to the protonated molecule, [M+H]⁺. researchgate.net For this compound (M), this would be the ion at m/z 139.0922.

The Time-of-Flight (TOF) mass analyzer provides high mass resolution and the ability to acquire full mass spectra nearly instantaneously. nist.gov This makes PTR-TOF-MS ideal for monitoring dynamic processes, such as atmospheric chemistry, breath analysis, or flavor release. researchgate.net For instance, studies on the photo-oxidation of 1,3,5-trimethylbenzene have used PTR-TOF-MS to track the decay of the parent compound and the formation of dozens of gaseous oxidation products simultaneously, with high temporal resolution and mass accuracy. This same methodology could be applied to study the atmospheric fate of this compound.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of photons in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, these transitions are typically between π bonding, π* antibonding, and sometimes non-bonding (n) orbitals.

UV/Visible absorption spectroscopy measures the absorption of light as a function of wavelength. The benzene ring is the primary chromophore (light-absorbing part) in this compound. Benzene itself exhibits two main absorption bands: a strong E₂ band around 204 nm and a weaker, highly structured B band around 255 nm, both resulting from π → π* transitions.

Substituents on the benzene ring can alter the position (λ_max) and intensity (molar absorptivity, ε) of these bands. Alkyl groups, like the three methyl groups in this compound, typically cause a small red shift (bathochromic shift) and an increase in intensity (hyperchromic effect). The fluorine atom, through its inductive (-I) and resonance (+R) effects, also influences the spectrum.

While a specific spectrum for this compound is not published, data from its parent structures, fluorobenzene (B45895) and 1,2,4-trimethylbenzene, provide insight into its expected absorption profile. The spectrum would likely show a strong absorption below 220 nm and a weaker, less-structured band in the 260-280 nm region.

Table 2: UV/Visible Absorption Maxima for Structurally Related Compounds Data compiled from the NIST Chemistry WebBook. nih.govnist.gov

| Compound | Solvent | λ_max 1 (nm) | log ε | λ_max 2 (nm) | log ε |

| Fluorobenzene | Not Specified | ~254 | ~2.3 | ~204 | ~3.8 |

| 1,2,4-Trimethylbenzene | Isooctane | ~275 | ~2.8 | 196 | 4.71 |

Fluorescence is the emission of light from a molecule after it has absorbed a photon and entered an excited electronic state (typically the first singlet state, S₁). The emitted light is of lower energy (longer wavelength) than the absorbed light. For aromatic compounds, fluorescence provides information about the electronic structure of the excited state and can be highly sensitive to the molecule's environment.

The fluorescence of fluorinated aromatic compounds has been a subject of significant study. In the vapor phase, aromatic molecules with up to four fluorine atoms generally exhibit structured fluorescence spectra and high fluorescence efficiency, indicating that the lowest excited singlet state is a ππ* state. nih.gov However, the presence and position of fluorine atoms can influence the fluorescence quantum yield and lifetime.

Studies on the vapor of 1,2,4-trimethylbenzene, a close structural analog, have shown that its laser-induced fluorescence is strongly dependent on temperature and pressure. This sensitivity has been exploited for applications in non-intrusive temperature measurements in high-temperature gas flows and combustion diagnostics. Given its structural similarity and volatility, this compound vapor would be expected to exhibit similar photophysical properties, making it a potential candidate for related diagnostic applications. The fluorescence spectrum would likely be a mirror image of its B absorption band, with emission expected in the region of 280-320 nm. The efficiency of fluorescence can be quenched by other molecules, particularly oxygen, a factor that must be considered in any quantitative application.

Vibronic Emission Spectroscopy of Radicals

The study of transient species, such as the 2-fluoro-1,3,4-trimethylbenzyl radical, provides fundamental insights into reaction mechanisms and molecular electronic structure. Vibronic emission spectroscopy is a powerful technique for characterizing such short-lived, highly reactive species. idpublications.org The radical is typically generated in the gas phase using a corona excited supersonic expansion (CESE), where a precursor molecule, in this case, this compound, is seeded in an inert carrier gas like helium and subjected to a high-voltage electric discharge. psu.eduaip.org This process fragments the precursor, leading to the formation of the target radical.

The subsequent supersonic expansion cools the radical to very low temperatures, simplifying its complex spectrum. aip.org The radical, excited to higher electronic states during the corona discharge, relaxes and emits photons as it transitions back to its ground electronic state (D₀). The resulting light is collected and analyzed by a monochromator to produce a vibronic emission spectrum. aip.orgidpublications.org

The spectrum consists of a series of bands, with the most intense band at the highest energy typically assigned as the origin band (0-0 transition) of the D₁ → D₀ electronic transition. idpublications.orgpsu.edu The energy of this band gives the electronic transition energy. Other bands in the spectrum appear at lower frequencies relative to the origin band, and their energy differences correspond to the fundamental vibrational mode frequencies of the radical in its ground electronic state. psu.edu

By analyzing these vibrational frequencies, researchers can assign them to specific molecular motions, such as ring deformation modes (e.g., 6a and 6b) and ring breathing modes (e.g., mode 1), often with the aid of ab initio quantum chemical calculations. idpublications.orgidpublications.org The substitution pattern on the benzene ring significantly influences the spectrum; for instance, the relative intensities of certain vibrational modes can vary dramatically between isomers, providing a fingerprint for identification. idpublications.org While direct spectroscopic data for the 2-fluoro-1,3,4-trimethylbenzyl radical is not available, analysis of related radicals like the 2,4,5-trimethylbenzyl and various difluorobenzyl radicals provides a strong basis for predicting its spectroscopic behavior. idpublications.orgidpublications.org

Table 1: Representative Vibrational Modes in Substituted Benzyl Radicals

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| D₁ → D₀ (Origin) | Electronic transition energy | 19,000 - 22,000 | idpublications.orgidpublications.org |

| 6a | In-plane C-C-C ring deformation | 450 - 550 | idpublications.orgidpublications.org |

| 6b | In-plane C-C-C ring deformation | 430 - 640 | idpublications.orgidpublications.org |

Chromatographic Techniques

Chromatography, particularly gas chromatography, is an indispensable tool for the analysis of volatile and semi-volatile organic compounds like this compound.

Gas chromatography (GC) is the premier method for assessing the purity of this compound and analyzing it within complex mixtures. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. vurup.sk The separation of structurally similar isomers, such as positional isomers of substituted benzenes, is a significant application of GC. researchgate.netvernier.com

The choice of stationary phase is critical. Nonpolar phases, like those based on polydimethylsiloxane (B3030410) (e.g., OV-101), separate analytes primarily by their boiling points. researchgate.net However, for isomers with very similar boiling points, more selective polar stationary phases are often required. chromforum.org These phases, such as those containing polyethylene (B3416737) glycol (e.g., AT-Wax) or cyanopropyl groups, offer different interaction mechanisms that can enhance the separation of isomers. researchgate.netchromforum.org For particularly challenging separations, highly selective liquid crystalline stationary phases have been shown to be effective in resolving positional isomers that are difficult to separate on conventional phases. vurup.sk

GC analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium, nitrogen) through the column. uobabylon.edu.iq By carefully controlling parameters such as the column temperature (often using a programmed temperature ramp), gas flow rate, and column length, analysts can optimize the separation to achieve baseline resolution of the target compound from impurities or other components in a mixture. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier under a specific set of analytical conditions. nih.gov

For unambiguous identification of separated components, gas chromatography is frequently coupled with mass spectrometry (GC-MS). This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS. nih.gov As each compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum provides detailed structural information, allowing for the confirmation of the analyte's identity. This is particularly crucial when dealing with isomers, which may have very similar retention times but often exhibit subtle, yet distinct, differences in their mass spectra.

GC-MS is a standard method for the analysis of semivolatile organic compounds in environmental and industrial settings. shimadzu.com The technique's high sensitivity and selectivity allow for the detection and quantification of trace levels of compounds like this compound in various matrices. psu.edu

The separation of substituted benzene isomers is a classic and vital application of gas chromatography in both industrial and research contexts. The purification of xylene isomers, for example, is a challenging but essential process in the chemical industry due to their similar physical properties. researchgate.net GC methods have been developed to effectively separate complex mixtures of these isomers.

Research has demonstrated the successful GC separation of various disubstituted benzene derivatives. For instance, xylene, ethyltoluene, and chlorotoluene isomer mixtures have been resolved using specific capillary columns and optimized temperature programs. researchgate.net The use of specialized stationary phases, such as those incorporating metal-organic frameworks or modified solid adsorbents, can provide the high selectivity needed for these separations. researchgate.netuobabylon.edu.iq

The principles used to separate these mixtures are directly applicable to analyses involving this compound. A mixture containing this compound along with its isomers (e.g., 1-fluoro-2,3,5-trimethylbenzene or 5-fluoro-1,2,3-trimethylbenzene) would require a high-resolution GC system, likely employing a long capillary column with a specific stationary phase chosen to maximize the subtle differences in their interactions, leading to effective separation. vurup.skchromforum.org

Table 2: Example GC Conditions for Separation of Substituted Benzene Isomers

| Isomer Mixture | Column/Stationary Phase | Temperature Program | Carrier Gas/Flow Rate | Reference |

|---|---|---|---|---|

| Xylene Isomers | Microcrystalline 1 Coated Capillary | 180°C to 200°C at 5°C/min | N₂ at 14 mL/min | researchgate.net |

| Ethyltoluene Isomers | Microcrystalline 1 Coated Capillary | Isothermal at 230°C | N₂ at 14 mL/min | researchgate.net |

| Chlorotoluene Isomers | Microcrystalline 1 Coated Capillary | Isothermal at 215°C | N₂ at 14 mL/min | researchgate.net |

Theoretical and Computational Studies of 2 Fluoro 1,3,4 Trimethylbenzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For 2-Fluoro-1,3,4-trimethylbenzene, these methods can elucidate the effects of the fluorine and three methyl substituents on the benzene (B151609) ring's geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. nih.govuniversite-paris-saclay.fr It is used to study properties such as molecular geometries, vibrational frequencies, and reaction pathways. prensipjournals.commdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to obtain a balance between computational cost and accuracy for organic molecules. prensipjournals.comajchem-a.com

Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation.

Studies on fluorinated molecules utilize ab initio calculations to predict properties and explain unusual chemical behaviors. uit.nouw.eduresearchgate.net For example, calculations can determine the ground-state configuration and diffusion migration barriers of fluorine in a system. researchgate.net In the context of this compound, ab initio methods could be employed to precisely calculate its stabilization energy, dipole moment, and the energies of its molecular orbitals. These calculations are computationally more intensive than DFT but can offer benchmark data for assessing the accuracy of other methods.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. ajchem-a.com It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com These regions are crucial for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com

In fluorinated aromatic compounds, the high electronegativity of the fluorine atom significantly influences the MESP. mdpi.com For this compound, the fluorine atom would create a region of negative electrostatic potential, while the hydrogen atoms of the methyl groups and the benzene ring would be associated with positive potential. The MESP surface helps in understanding non-covalent interactions and serves as a reactivity map. ajchem-a.commdpi.com Studies on other fluorobenzenes have quantified the maximum and minimum MESP values (Vs,max and Vs,min) to understand intermolecular interactions. mdpi.com

| Compound | Vs,max on F (σ-hole) | Vs,min on F (equatorial) |

|---|---|---|

| C6H5F | -15.4 | -17.1 |

| H4C6F2 | -13.0 | - |

| H3C6F3 | -11.3 | - |

| H2C6F4 | -8.2 | - |

This table presents example data from related compounds to illustrate the typical values obtained from MESP calculations, as specific data for this compound is not available in the provided search results. Data is sourced from studies on fluorinated aromatic compounds. mdpi.com

Computational methods are instrumental in predicting the dissociation pathways of molecules by calculating the potential energy surfaces and activation energies for bond-breaking processes. nih.govosti.gov For this compound, key dissociation pathways would likely involve the cleavage of the C–F bond, a C–H bond from a methyl group, or a C–C bond connecting a methyl group to the ring.

DFT studies on the thermal decomposition of other fluorinated organic compounds have successfully identified primary reaction pathways and calculated their activation energies. nih.gov A similar approach for this compound would involve locating the transition state structures for each potential dissociation channel and calculating the energy barrier. The pathway with the lowest activation energy would be predicted as the most favorable dissociation route under thermal conditions. For example, studies on the reaction of benzene with atomic fluorine show that hydrogen abstraction and substitution pathways can be computationally explored. mdpi.com

Aromaticity Assessment

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. While benzene is the archetypal aromatic compound, substitution can modulate this property.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying the aromaticity of a cyclic molecule. github.ioacs.org It is calculated as the negative of the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the plane of the ring (NICS(1)). researchgate.net A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity. researchgate.net

For this compound, NICS calculations would quantify the degree of aromaticity of the substituted benzene ring. The calculated values would reflect the combined electronic effects of the fluorine and methyl substituents on the π-electron delocalization. Comparison with the NICS value of unsubstituted benzene would reveal whether the substitution pattern enhances or slightly diminishes the ring's aromatic character.

| Calculation Point | Typical Calculated Value | Indication |

|---|---|---|

| NICS(0) | -8.0 | Aromatic |

| NICS(1) | -10.2 | Aromatic |

This table shows representative NICS values for unsubstituted benzene to illustrate the concept. The actual calculated values for this compound would differ based on the influence of its substituents.

Magnetically Induced Ring Currents

The aromaticity of this compound can be computationally investigated through the analysis of magnetically induced ring currents. When an external magnetic field is applied perpendicular to the plane of an aromatic ring, it induces a delocalized ring current in the π-electrons. wikipedia.orgfefox.com The direction and magnitude of this current serve as a key indicator of aromaticity. In aromatic compounds, a diatropic ring current is induced, which generates an internal magnetic field that opposes the external field inside the ring. wikipedia.org Conversely, antiaromatic systems exhibit a paratropic ring current.

Computational methods, such as the gauge-including magnetically induced currents (GIMIC), are employed to calculate the strength of these currents. For benzene, a strong diatropic current of approximately 12-13 nA/T is characteristic of its pronounced aromaticity. The substitution pattern on the benzene ring in this compound is expected to modulate this current.

Fluorine Substitution: The high electronegativity of the fluorine atom withdraws electron density from the ring via the inductive effect, which can lead to a reduction in the π-electron delocalization. researchgate.net Studies on fluorinated benzenes have shown that fluorination tends to decrease the diatropic ring current strength, thereby reducing the aromaticity of the ring system. researchgate.net

For this compound, the interplay of these opposing electronic effects—strong withdrawal by fluorine and weak donation by three methyl groups—determines the net ring current. It is anticipated that the diatropic ring current would be weaker than that of benzene, reflecting a modest decrease in aromaticity.

Table 1: Theoretical Ring Current Strengths for Aromatic Compounds

| Compound | Expected Ring Current Type | Estimated Ring Current Strength (nA/T) | Key Influencing Factors |

|---|---|---|---|

| Benzene | Diatropic | ~12.8 | Unsubstituted π-system |

| Hexafluorobenzene | Diatropic | ~4.8 | Strong inductive withdrawal by six F atoms |

| 1,3,5-Trimethylbenzene | Diatropic | ~13.2 | Weak electron donation from three CH₃ groups |

| This compound | Diatropic | Value not experimentally determined, but predicted to be lower than benzene | Combined inductive withdrawal (F) and hyperconjugation (CH₃) |

Electron Density of Delocalized Bonds (EDDB)

Another powerful computational tool for quantifying aromaticity is the Electron Density of Delocalized Bonds (EDDB) method. researchgate.netrsc.org This approach quantifies the extent of cyclic electron delocalization by calculating the density of electrons that are shared among multiple bonds within a ring system. A higher EDDB value corresponds to greater electron delocalization and, consequently, stronger aromatic character. rsc.org

The EDDB analysis for this compound would provide a quantitative measure of how the substituents affect the π-electron distribution.

The electron-withdrawing fluorine atom is expected to localize some of the electron density, potentially leading to a lower EDDB value compared to benzene.

The three electron-donating methyl groups would tend to increase the electron density available for delocalization, counteracting the effect of the fluorine atom to some extent.

Computational studies on other substituted systems have shown that EDDB is a sensitive descriptor of local aromaticity. For this compound, the EDDB value would reflect the net electronic outcome of its specific substitution pattern. While a precise value is not available in the literature, it is hypothesized that the value would be slightly lower than that of unsubstituted benzene, indicating a minor perturbation of the aromatic system.

Bonding Analysis and Intermolecular Interactions

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. scm.comresearchgate.net This analysis is invaluable for understanding the nature of chemical bonds and intermolecular forces. The interaction energy (ΔE_int) is typically broken down into three main terms:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing term that arises from the repulsion between electrons in occupied orbitals of the fragments, as described by the Pauli exclusion principle.

Orbital Interaction (ΔE_orb): The stabilizing term that accounts for charge transfer (electron donation from occupied orbitals of one fragment to unoccupied orbitals of another) and polarization. researchgate.net

For a system involving this compound, EDA could be used to analyze its interaction with other molecules, such as in a dimer or a solvent complex. The presence of the polar C-F bond and the nonpolar methyl groups would lead to a complex interplay of forces. An EDA of a this compound dimer would likely reveal significant contributions from dispersion forces (a component of the orbital interaction term) due to the large nonpolar surface area, as well as specific electrostatic interactions involving the fluorine atom.

Table 2: Hypothetical Energy Decomposition Analysis for a Dimer of this compound

| Energy Component | Description | Expected Contribution |

|---|---|---|

| ΔE_elstat (Electrostatic) | Interaction between static charge distributions (dipole-dipole, quadrupole-quadrupole) | Moderately attractive |

| ΔE_Pauli (Pauli Repulsion) | Short-range repulsion due to orbital overlap | Strongly repulsive |

| ΔE_orb (Orbital Interaction) | Charge transfer and polarization effects | Weakly attractive |

| ΔE_disp (Dispersion) | Electron correlation effects (van der Waals forces) | Strongly attractive |

| ΔE_int (Total Interaction) | Sum of all contributions | Net attractive |

Note: This table is illustrative and based on general principles of intermolecular interactions for similar molecules.

Nature of Metal-Ligand Bonds in Complexes

While there are no specific studies detailing the coordination of this compound as a ligand to a metal center, computational methods can predict the nature of such a hypothetical bond. As an arene, it could form a π-complex with a transition metal. The bonding in such a complex would involve the donation of π-electrons from the aromatic ring to vacant orbitals on the metal (ligand-to-metal charge transfer) and back-donation from filled metal d-orbitals to vacant π* orbitals of the ring (metal-to-ligand back-donation).

An Energy Decomposition Analysis (EDA) of a hypothetical [M(η⁶-C₉H₁₁F)]ⁿ⁺ complex would be instrumental in quantifying these effects. The analysis would partition the metal-ligand bond energy into its electrostatic and covalent (orbital interaction) components. The orbital interaction term could be further dissected to evaluate the relative contributions of the ligand-to-metal donation and metal-to-ligand back-donation, providing a detailed picture of the bonding mechanism.

Thermodynamics of Mixtures (e.g., with Hydrocarbons)

The thermodynamic properties of liquid mixtures containing this compound and hydrocarbons are dictated by the intermolecular forces between the constituent molecules. Studies on mixtures of other fluorinated aromatics (like fluorobenzene (B45895) or hexafluorobenzene) with alkanes provide significant insight into the expected behavior. researchgate.net

Mixtures of fluorinated benzenes with hydrocarbons typically exhibit positive deviations from Raoult's law, characterized by positive excess molar enthalpies (Hₘᴱ) and positive excess molar Gibbs energies (Gₘᴱ). researchgate.net This indicates that the interactions between unlike molecules (fluoroarene-hydrocarbon) are weaker than the average of the interactions between like molecules (fluoroarene-fluoroarene and hydrocarbon-hydrocarbon).

The primary reasons for this behavior include:

Dipole-Dipole Interactions: The C-F bond introduces a dipole moment in this compound, leading to dipole-dipole interactions among the fluoroarene molecules.

Disruption of Packing: Mixing with a hydrocarbon disrupts these polar interactions and the ordered packing of the hydrocarbon chains.

Weak Cross-Interactions: The interactions between the electron-rich hydrocarbon and the electron-poor region of the fluorinated ring are generally not strong enough to compensate for the energy required to break the interactions in the pure components.

Thermodynamic models like DISQUAC can be used to predict the phase equilibria and excess properties of such mixtures. researchgate.net For this compound mixed with an alkane like heptane, a positive excess enthalpy would be expected, increasing with the chain length of the alkane.

Table 3: Predicted Thermodynamic Properties for an Equimolar Mixture of this compound + n-Heptane at 298.15 K

| Thermodynamic Property | Symbol | Predicted Sign | Physical Interpretation |

|---|---|---|---|

| Excess Molar Enthalpy | Hₘᴱ | Positive | Endothermic mixing; unfavorable interactions |

| Excess Molar Volume | Vₘᴱ | Positive | Expansion on mixing; inefficient packing |

| Excess Molar Gibbs Energy | Gₘᴱ | Positive | Positive deviation from ideal solution behavior |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern physical organic chemistry for elucidating reaction mechanisms. researchgate.net For this compound, these methods can be used to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling.

The process of elucidating a reaction mechanism computationally typically involves:

Mapping the Potential Energy Surface (PES): Using quantum chemical methods like Density Functional Theory (DFT), the energies of reactants, products, intermediates, and transition states are calculated.

Locating Transition States (TS): The transition state represents the highest energy point along the reaction coordinate. Its geometry and energy (the activation barrier) are crucial for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

Inclusion of Solvent Effects: The influence of the solvent on the reaction mechanism is often included using continuum solvation models or by explicitly including solvent molecules in the calculation.

For example, in an electrophilic nitration reaction, computational modeling could predict the regioselectivity. The fluorine atom is an ortho-, para-director (due to resonance donation) but is deactivating (due to induction), while the methyl groups are activating ortho-, para-directors. For this compound, the primary positions for substitution would be C5 and C6. Computational modeling could calculate the activation barriers for attack at each position, allowing for a quantitative prediction of the product distribution. The lower calculated activation energy would correspond to the major product.

Environmental and Atmospheric Chemistry Modeling of this compound Systems

The environmental fate of volatile organic compounds (VOCs) such as this compound is of significant interest due to their potential to contribute to the formation of secondary pollutants, including ground-level ozone and secondary organic aerosols. tandfonline.comdesigningbuildings.co.ukresearchgate.net Atmospheric chemistry models are crucial tools for understanding the complex reaction pathways of these compounds in the troposphere. bham.ac.uk Among the most detailed and widely used models is the Master Chemical Mechanism (MCM).

Master Chemical Mechanism (MCM) Simulations

The Master Chemical Mechanism (MCM) is a near-explicit chemical mechanism that provides a detailed representation of the gas-phase tropospheric degradation of numerous primary emitted VOCs. semanticscholar.orgcopernicus.orgresearchgate.netresearchgate.net While specific MCM simulations for this compound are not publicly documented, the mechanism's established protocols for aromatic compounds allow for a robust estimation of its atmospheric degradation pathways and the key products formed. The degradation of aromatic hydrocarbons in the MCM is primarily initiated by reaction with the hydroxyl (OH) radical. srce.hr

For an analogous compound, 1,3,5-trimethylbenzene, studies have utilized the MCM to evaluate its photo-oxidation. copernicus.orgsemanticscholar.orgresearchgate.net These simulations provide a consistent, albeit complex, description of the degradation process, which serves as a foundation for understanding the atmospheric chemistry of this compound.

The atmospheric degradation of this compound, as would be represented in the MCM, is expected to proceed through the following key steps:

OH-Initiated Reaction : The primary degradation pathway begins with the addition of an OH radical to the aromatic ring, forming a fluoro-trimethylbenzene-OH adduct. The presence of the electron-donating methyl groups and the electron-withdrawing fluorine atom will influence the position of the OH addition.

Reaction with Molecular Oxygen : The resulting adduct rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Peroxy Radical Chemistry : The fate of the peroxy radical is central to the subsequent chemistry. In polluted environments with significant nitrogen oxide (NOx) concentrations, the peroxy radical will primarily react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The NO₂ can then photolyze to produce ozone, highlighting the role of such VOCs in photochemical smog formation.

Ring-Opening and Fragmentation : The alkoxy radical is highly unstable and can undergo ring-opening reactions, leading to the formation of a variety of smaller, oxygenated products. These products can include dicarbonyls and other multifunctional compounds.

Formation of Ring-Retaining Products : A smaller fraction of the reaction may proceed through pathways that retain the aromatic ring, leading to the formation of substituted phenols.

The fluorine substituent is expected to influence the reaction rates and branching ratios of these pathways. The strong carbon-fluorine bond is generally resistant to cleavage, meaning that the fluorine atom is likely to be retained in many of the degradation products. mdpi.com The high electronegativity of fluorine can also affect the stability of intermediates and the reactivity of the aromatic ring. rsc.orgresearchgate.netacs.orgnih.gov

Due to the absence of specific MCM data for this compound, the following table provides a generalized representation of the types of parameters and products that would be expected in such a simulation, based on the established MCM protocol for aromatic compounds.

| Reaction Step | Reactants | Major Products | Significance in Atmospheric Chemistry |

|---|---|---|---|

| Initiation | This compound + OH | Fluoro-trimethylbenzene-OH adduct | Rate-determining step for daytime degradation |

| Peroxy Radical Formation | Fluoro-trimethylbenzene-OH adduct + O₂ | Peroxy Radical (RO₂) | Key intermediate in oxidation chain |

| NOx Cycling (High NOx) | RO₂ + NO | Alkoxy Radical (RO) + NO₂ | Contributes to ozone formation |

| Ring-Opening | RO | Unsaturated dicarbonyls, smaller oxygenated fragments | Leads to formation of secondary organic aerosols |

| Ring-Retaining Pathway | RO | Fluorinated and methylated phenols | Minor pathway, but can form persistent products |

The photochemical ozone creation potential (POCP) is a metric used to quantify the relative ability of a VOC to produce ground-level ozone. tandfonline.comdesigningbuildings.co.ukresearchgate.netnih.gov While a specific POCP for this compound has not been calculated, aromatic compounds are generally considered to be moderate to efficient ozone producers. researchgate.net The exact value would depend on the specific reaction kinetics and product yields determined through detailed modeling and experimental studies.

Research Applications and Functional Material Development

Applications in Organic Synthesis

In the realm of organic chemistry, the strategic construction of complex molecular architectures is fundamental. Fluorinated aromatic compounds, such as 2-fluoro-1,3,4-trimethylbenzene, are considered important building blocks for creating new materials and substances, including those for the plant protection and pharmaceutical sectors. justia.com

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of larger chemical structures. justia.com The use of well-defined building blocks allows for precise control over the final product of a synthesis. This compound fits this role as its structure can be incorporated into larger molecules to introduce a specific combination of a fluorinated aromatic core and lipophilic methyl groups. This is particularly relevant in the development of agrochemicals, pharmaceuticals, and specialty polymers where the presence and position of the fluorine atom can significantly influence the final product's properties. epo.org

In multi-step syntheses, an intermediate is a molecule that is formed and then consumed during a series of chemical reactions en route to the final product. The non-fluorinated parent compound, 1,2,4-trimethylbenzene (B165218) (pseudocumene), is a known precursor for producing trimellitic anhydride, as well as materials for dyes, resins, and pharmaceuticals. wikipedia.orgnih.gov By analogy, this compound can function as a valuable intermediate. Its reactive sites—the aromatic ring and the methyl groups—can be further functionalized. For example, the methyl groups can be oxidized or halogenated to introduce new functionalities, while the aromatic ring can undergo substitution reactions, guided by the existing arrangement of the fluoro and methyl substituents. Patent literature frequently describes the use of similar fluorinated aromatic structures as key intermediates in the synthesis of complex heterocyclic compounds intended for pharmaceutical use. googleapis.comepo.org

Pharmaceutical Research and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile.

Given its structure, this compound is a potential precursor for a range of bioactive molecules. It provides a scaffold that medicinal chemists can elaborate upon to design new drugs. For example, it can be used to synthesize analogs of known drugs where the introduction of the 2-fluoro-1,3,4-trimethylphenyl group is intended to improve potency, selectivity, or pharmacokinetic properties. The patent literature contains numerous examples of complex bioactive molecules built from fluorinated aromatic starting materials. For instance, fluorobenzonitriles and other fluorinated benzene (B151609) derivatives serve as crucial intermediates in the synthesis of compounds targeting various diseases. googleapis.comgoogle.com The synthesis of the antifungal drug Voriconazole, for example, involves an intermediate derived from a difluorophenyl building block, highlighting the importance of such precursors in developing modern pharmaceuticals. epo.org

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in clinical diagnostics, particularly in oncology. This technology relies on radiotracers labeled with a positron-emitting isotope, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its convenient half-life of approximately 110 minutes.

This compound can serve as a precursor or a model compound for the development of ¹⁸F-labeled PET radiotracers. The synthesis of such tracers often involves introducing the ¹⁸F isotope in the final step of the synthesis. A common strategy is to prepare a precursor molecule that contains a good leaving group (like a tosylate or a nitro group) that can be displaced by the [¹⁸F]fluoride ion via nucleophilic substitution. A molecule with the this compound core could be modified to carry such a leaving group, for example on one of the methyl substituents, allowing for the synthesis of an ¹⁸F-labeled analog for PET imaging studies.

Agrochemical Development

The strategic incorporation of fluorine atoms into organic molecules is a well-established method in the development of modern agrochemicals, often enhancing the efficacy and metabolic stability of active ingredients. However, the direct application or detailed study of this compound within this sector is not extensively documented.

Insecticides and Herbicides

While fluorinated compounds are integral to the design of many commercial insecticides and herbicides, specific research detailing the synthesis or testing of this compound as a key building block or active ingredient is not prominent in available scientific reports. Its structural isomer, 2-fluoro-1,3,5-trimethylbenzene (B1295194), is noted for its potential in agrochemical synthesis, but direct evidence for this compound itself is lacking. The potential for this compound to serve as a precursor exists, but dedicated public research to this end has yet to be published.

Materials Science

In the field of materials science, fluorinated aromatic compounds are valued for their unique electronic properties, thermal stability, and hydrophobicity. These characteristics make them attractive candidates for the development of advanced functional materials. Despite this, the specific utilization of this compound is not well-documented in dedicated studies.

Precursors for Fluorinated Polymers

Components in Optoelectronic and Organic Electronic Materials

The introduction of fluorine into benzene rings can influence the electronic energy levels of a molecule, a critical factor in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Chemical suppliers may list this compound under categories like "Organic and Printed Electronics Materials" globalchemmall.com. However, there is a lack of specific studies or performance data that characterize its role or efficacy as a component in optoelectronic devices.

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The use of fluorinated building blocks can impart specific properties to COFs. While related, more complex fluorinated molecules are used as linkers in COF synthesis, there is no available research that specifically identifies this compound as a building block in the development of these frameworks.

Specialized Applications

Beyond the major fields of agrochemicals and materials science, the exploration of specialized applications for this compound is not apparent in the current body of scientific literature. Its primary role appears to be that of a chemical intermediate available for purchase from various suppliers, who list it among other fluorinated building blocks bldpharm.combldpharm.com. The potential for its use in niche applications exists, but it remains an area that is underexplored in published research.

Dyestuffs

While direct evidence for the utilization of this compound in commercial dyestuff synthesis is not extensively documented in publicly available literature, the application of its parent compound, 1,2,4-trimethylbenzene, is well-established in the manufacturing of dyes and pigments. wikipedia.orgnih.gov Furthermore, the isomer 2-fluoro-1,3,5-trimethylbenzene is noted for its role as an intermediate in the synthesis of certain dyes, where the fluorine substituent can influence the color and stability of the final product. smolecule.com

The introduction of a fluorine atom into an aromatic ring can alter the electronic properties of the molecule, which in turn can affect the chromophoric system of a dye. This can lead to shifts in the absorption and emission spectra, potentially resulting in different colors or improved properties such as lightfastness and chemical resistance. The reactivity of the aromatic ring is also modified by the fluorine atom, which can direct the course of subsequent chemical reactions during the synthesis of complex dye molecules. Given these principles, this compound represents a viable, though not widely reported, intermediate for the synthesis of novel fluorinated dyes.

Reference Materials in Analytical Science

In the field of analytical science, high-purity, well-characterized chemical compounds are essential as reference materials for the calibration of instruments and the validation of analytical methods. The isomer, 2-fluoro-1,3,5-trimethylbenzene, is recognized as a valuable reference material due to its stable and well-defined properties. smolecule.com Similarly, the non-fluorinated parent compound, 1,2,4-trimethylbenzene, is commercially available as a certified analytical standard.

These applications for closely related compounds strongly suggest that this compound could serve as a useful reference material, particularly in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). Its distinct mass and retention time would make it a suitable internal standard or a component in a mixture for quality control purposes in environmental and industrial laboratories. However, its formal establishment as a certified reference material would require rigorous characterization and validation studies.

Surfactants and Liquid Crystals

The incorporation of fluorine into organic molecules can dramatically influence their properties in the formation of surfactants and liquid crystals. While there is no specific literature detailing the use of this compound as a primary component in these applications, the general principles of fluorination are highly relevant.

In the context of liquid crystals , fluorine substitution is a common strategy to tune the material's properties, such as dielectric anisotropy, viscosity, and mesophase behavior. nih.gov The high polarity of the carbon-fluorine bond can lead to significant changes in the molecular dipole moment, which is a critical parameter for the alignment of liquid crystal molecules in an electric field. Although this compound itself is not a liquid crystal, it could potentially be used as a dopant or as a synthetic precursor for more complex liquid crystalline molecules.

Regarding surfactants , the introduction of fluorine typically imparts oleophobicity (oil-repellency) to a part of the molecule. However, the simple structure of this compound does not lend itself to the amphiphilic character required for surfactant behavior, which typically involves a distinct hydrophilic head and a hydrophobic tail. There is currently no evidence to suggest its application in this area.

Fuels and Energy Applications (e.g., Lower Boiling Fuels, Li Batteries)

The potential use of this compound in the energy sector can be evaluated in two main areas: as a component of fuels and as an additive in lithium-ion batteries.

Lower Boiling Fuels: The parent compound, 1,2,4-trimethylbenzene, is a natural component of petroleum and is used as a high-octane additive in gasoline to prevent engine knocking. wikipedia.org It has a boiling point in the range of 169-171 °C. wikipedia.org The isomer, 2-fluoro-1,3,5-trimethylbenzene, has a similar boiling point of approximately 171.55 °C. nist.gov While the exact boiling point of this compound is not readily available in the searched literature, it is expected to be in a similar range. The introduction of a single fluorine atom is not expected to drastically lower the boiling point to be classified as a "lower boiling fuel" in the context of highly volatile fuels like butane (B89635) or propane. However, its properties as a high-octane component could be an area of research interest.

| Compound | Boiling Point (°C) |

|---|---|

| 1,2,4-Trimethylbenzene | 169-171 |

| 2-Fluoro-1,3,5-trimethylbenzene | 171.55 |

| This compound | Data not available |